molecular formula C2H6ClN5 B1166613 isoturon CAS No. 124399-53-7

isoturon

Cat. No.: B1166613
CAS No.: 124399-53-7
Attention: For research use only. Not for human or veterinary use.
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Description

Isoturon is a chemical research compound defined as an alkylisothiuren derivative. Its primary research applications are in the study of cardiovascular and smooth muscle physiology. Studies indicate that this compound functions as a direct myotropic vasoactive agent, showing the ability to increase and stabilize arterial pressure in research models of acute hypotension . This mechanism of direct action on blood vessels makes it a compound of interest for investigating vascular tone and blood pressure regulation. Beyond its vascular effects, research has also explored its stimulatory effects on the motive function of intestinal and uterine smooth muscle, broadening its applicability to gastrointestinal and reproductive system studies . As a derivative of thiourea, this compound provides researchers with a specific tool for probing physiological pathways and developing new experimental models. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

124399-53-7

Molecular Formula

C2H6ClN5

Synonyms

isoturon

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Herbicides

Compound CAS Number Molecular Formula Molecular Weight (g/mol) ADI (mg/kg bw) Primary Use
This compound 124399-53-7 C₁₀H₁₇N₃O₂ 211.26 0.015 Cereals, vegetables
Isoproturon 34123-59-6 C₁₂H₁₈N₂O 206.29 Not reported Cereals, soil-acting
Diuron 330-54-1 C₉H₁₀Cl₂N₂O 233.09 0.001 Non-selective crops
Chlorotoluron 15545-48-9 C₁₀H₁₃ClN₂O 228.68 0.04 Wheat, barley

Notes:

Key Differences and Implications

Selectivity and Application: this compound is favored for its selectivity in cereals and vegetables, while Diuron is non-selective and used in industrial settings . Isoproturon’s soil-acting properties make it effective against deep-rooted weeds, unlike this compound’s foliar activity .

Toxicity and Regulation :

  • This compound’s ADI (0.015 mg/kg bw) is stricter than Chlorotoluron (0.04 mg/kg bw) but less restrictive than Diuron (0.001 mg/kg bw), reflecting differences in mammalian toxicity .
  • Isoproturon lacks ADI data in the provided evidence, highlighting regulatory variability .

Diuron’s chlorine substituents contribute to its persistence, raising concerns about groundwater contamination .

Q & A

Basic Research Questions

Q. How to design controlled experiments to assess isoturon's degradation kinetics in soil?

  • Methodological Answer :

  • Use soil microcosms with controlled variables (pH, organic matter, moisture).
  • Apply this compound at field-relevant concentrations and incubate under varying temperatures.
  • Quantify degradation via HPLC-UV or LC-MS/MS at regular intervals.
  • Include triplicate samples and negative controls to ensure reproducibility .
    • Data Table Example :
Soil TypepHOrganic Matter (%)Half-Life (Days)Detection Method
Sandy6.52.145.2 ± 3.1LC-MS/MS
Loamy7.05.362.8 ± 4.5HPLC-UV

Q. What analytical methods are validated for detecting this compound in environmental matrices?

  • Methodological Answer :

  • HPLC-UV : Suitable for high-concentration samples (LOD: 0.1 µg/L).
  • LC-MS/MS : Preferred for trace analysis in complex matrices (LOD: 0.01 µg/L).
  • Validate methods using recovery studies (70–120%) and matrix-matched calibration .

Q. How to evaluate this compound's acute toxicity to non-target aquatic organisms?

  • Methodological Answer :

  • Use standardized OECD guidelines (e.g., Daphnia magna 48-hour immobilization test).
  • Prepare this compound solutions in reconstituted water, test at 5–6 concentrations.
  • Calculate LC₅₀ values with probit analysis and compare to regulatory thresholds .

Advanced Research Questions

Q. How to address contradictions in reported half-lives of this compound across studies?

  • Methodological Answer :

  • Conduct a meta-analysis of literature data, categorizing by environmental variables (e.g., soil type, temperature).
  • Use multivariate regression to identify dominant degradation drivers.
  • Validate hypotheses through lab experiments replicating conflicting conditions .

Q. How to model this compound's adsorption-desorption dynamics in soil organic matter?

  • Methodological Answer :

  • Perform batch equilibrium experiments with varying organic carbon content.
  • Fit data to Freundlich/Langmuir isotherms using nonlinear regression.
  • Incorporate results into transport models (e.g., HYDRUS-1D) to predict leaching potential .

Q. How to optimize HPLC parameters for simultaneous quantification of this compound and metabolites?

  • Methodological Answer :

  • Test mobile phase compositions (e.g., acetonitrile:water vs. methanol:phosphate buffer).
  • Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to resolve peaks.
  • Validate specificity via spiked samples and spectral purity checks .

Q. How to investigate synergistic effects of this compound with co-applied herbicides?

  • Methodological Answer :

  • Design factorial experiments testing this compound combined with sulfonylureas or triazines.
  • Assess mixture toxicity using additive index models or concentration addition.
  • Analyze metabolic pathways in plants via transcriptomics to identify cross-talk .

Key Considerations for Research Design

  • Data Contradiction Analysis : Use sensitivity analysis to isolate variables causing discrepancies (e.g., microbial activity vs. photolysis) .
  • Literature Integration : Cross-reference degradation pathways with isotopic labeling studies to confirm metabolite structures .
  • Reproducibility : Document all experimental parameters (e.g., extraction solvent ratios, centrifugation speeds) in supplementary materials .

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